molecular formula C17H14N2OS B2527924 [1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone CAS No. 339022-07-0

[1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone

Cat. No.: B2527924
CAS No.: 339022-07-0
M. Wt: 294.37
InChI Key: DHNMTBLCSHLUJP-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone (CAS: 339022-07-0) is a biphenyl-thiazole hybrid molecule featuring a biphenyl group linked to a 1,3-thiazole ring substituted with a methylamino (-NHCH₃) moiety at the 2-position. Its molecular formula is C₂₂H₁₇N₂OS, with a molecular weight of 369.45 g/mol (inferred from analogs in ).

Properties

IUPAC Name

[2-(methylamino)-1,3-thiazol-5-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-18-17-19-11-15(21-17)16(20)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNMTBLCSHLUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the biphenyl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies have shown that thiazole derivatives can inhibit various cancer cell lines. For instance, compounds similar in structure have demonstrated cytotoxic effects against breast and colon cancer cells .

Neuropharmacology

Research indicates that compounds containing thiazole rings exhibit acetylcholinesterase inhibitory activity , which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s disease. The inhibition of acetylcholinesterase increases acetylcholine levels in the brain, potentially improving cognitive function .

Anti-inflammatory Properties

Thiazole derivatives have also been studied for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could make it useful in treating conditions characterized by chronic inflammation .

Case Studies

StudyFocusFindings
Acetylcholinesterase InhibitionIdentified compounds with strong inhibitory activity against acetylcholinesterase, suggesting potential for Alzheimer's treatment.
Antitumor ActivityDemonstrated cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
Anti-inflammatory EffectsExplored the compound's role in modulating inflammatory responses, highlighting its therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering specific biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Thiazole Key Features
[1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone (Target) C₂₂H₁₇N₂OS 369.45 -NHCH₃ Polar methylamino group; moderate solubility in polar solvents
[1,1'-Biphenyl]-4-yl[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone C₂₂H₁₅ClN₂OS 390.89 -NH(C₆H₄-2-Cl) Chlorine enhances lipophilicity; potential for halogen bonding
(2-Anilino-1,3-thiazol-5-yl)(4-biphenylyl)methanone C₂₂H₁₆N₂OS 372.44 -NH(C₆H₅) Bulkier phenyl group; reduced solubility compared to methylamino
1-(2-((4-Trifluoromethylphenyl)amino)thiazol-5-yl)ethanone C₁₂H₉F₃N₂OS 286.27 -NH(C₆H₄-CF₃) Electron-withdrawing CF₃ group; improved metabolic stability
1-Adamantyl[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]methanone C₁₆H₂₃N₃OS 305.44 -NHCH₂CH₃; adamantyl substituent Bulky adamantyl group; enhanced steric hindrance and lipophilicity

Structural and Functional Implications

Electronic Effects

  • This contrasts with the electron-withdrawing -CF₃ group in , which stabilizes the ring but reduces nucleophilicity .
  • Chloro Substituent () : The -Cl group introduces halogen-bonding capability, often critical in drug-receptor interactions .

Solubility and Lipophilicity

  • The methylamino group in the target compound improves aqueous solubility compared to the chloro- or phenyl-substituted analogs (e.g., ). However, the biphenyl backbone maintains significant hydrophobicity, necessitating formulation optimization for bioavailability.

Biological Activity

The compound [1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone , also referred to by its CAS number 339022-07-0, is an organic molecule characterized by a biphenyl structure linked to a thiazole derivative through a ketone functional group. Its molecular formula is C17H14N2OSC_{17}H_{14}N_{2}OS, with a molecular weight of 294.37 g/mol . This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. The biphenyl moiety is known for its stability and ability to interact with various biological targets, while the thiazole ring, containing both sulfur and nitrogen atoms, is associated with diverse pharmacological properties.

Anticancer Properties

Research indicates that thiazole derivatives often exhibit anticancer activity. For instance, compounds structurally related to [1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that thiazole-based compounds could inhibit the expression of anti-apoptotic proteins such as Mcl-1, which is crucial in cancer cell survival . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring and thiazole moiety significantly affect cytotoxicity against various cancer cell lines.

CompoundIC50 (µg/mL)Mechanism of Action
Compound 91.61 ± 1.92Inhibits Bcl-2 protein
Compound 101.98 ± 1.22Induces apoptosis via Mcl-1 downregulation

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. Compounds similar to [1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone have been studied for their effectiveness against various bacterial strains. The presence of the methylamino group may enhance solubility and bioavailability, potentially increasing the compound's efficacy against microbial pathogens .

The mechanisms through which [1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone exerts its biological effects are not fully elucidated but are believed to involve:

  • Inhibition of Protein Expression : Similar compounds have been shown to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of proteins that promote cell survival .
  • Interaction with Biological Targets : The unique structural features allow for interactions with various cellular targets, influencing pathways related to cell growth and apoptosis.

Case Studies

Several studies have investigated the biological activity of thiazole derivatives:

  • Antitumor Activity Study : A series of thiazole derivatives were synthesized and tested against human glioblastoma U251 cells and melanoma WM793 cells. Compounds demonstrated significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
  • Anticonvulsant Activity Research : Thiazole-based compounds were evaluated for anticonvulsant properties in animal models, showing promising results in reducing seizure activity .

Q & A

Q. What are the optimal synthetic routes for [1,1'-Biphenyl]-4-yl[2-(methylamino)-1,3-thiazol-5-yl]methanone?

  • Methodological Answer : The compound can be synthesized via multi-step protocols. A biphenyl core is typically functionalized using Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) . The thiazole moiety is constructed separately via cyclization of thiourea derivatives with α-haloketones under reflux conditions (ethanol, 3–5 hours), followed by methylation of the amine group using methyl iodide . Purification involves recrystallization from acetic acid or ethanol .

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural confirmation requires X-ray crystallography for absolute configuration determination (monoclinic system, space group P21/c) . Complementary techniques include ¹H/¹³C NMR to verify aromatic proton environments and carbonyl/thiazole signals, FTIR for carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups, and HRMS for molecular ion validation .

Q. What preliminary biological activities have been reported?

  • Methodological Answer : Initial screening involves enzyme inhibition assays (e.g., kinase or protease targets) at 10–100 µM concentrations, with IC₅₀ calculations . Antimicrobial activity is tested via microbroth dilution (MIC against S. aureus, E. coli), while cytotoxicity uses MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : DoE (Design of Experiments) identifies critical parameters: catalyst loading (AlCl₃, 1.2–1.5 equiv.), temperature (80–100°C for acylation), and solvent polarity (THF vs. DCM) . Continuous flow reactors enhance reproducibility for large-scale synthesis, while HPLC-guided purification resolves thiazole byproducts (e.g., overalkylation) .

Q. How to resolve contradictions in bioactivity data across assays?

  • Methodological Answer : Contradictions arise from assay-specific interference (e.g., compound aggregation in enzymatic vs. cell-based assays). Use orthogonal assays :
  • SPR (Surface Plasmon Resonance) confirms target binding affinity.
  • Metabolic stability testing (hepatic microsomes) rules out false negatives due to rapid degradation .
  • Crystallographic analysis identifies stereochemical factors affecting activity .

Q. What computational methods predict structure-activity relationships (SAR)?

  • Methodological Answer : Docking studies (AutoDock Vina) model interactions with target proteins (e.g., tubulin colchicine sites) . QSAR models (DRAGON descriptors) correlate electronic properties (HOMO/LUMO gaps) with cytotoxicity. MD simulations (AMBER) assess conformational stability in biological membranes .

Q. How does the compound interact with biological membranes?

  • Methodological Answer : Lipophilicity (logP) is measured via shake-flask method (octanol/water), while PAMPA evaluates permeability . Fluorescence anisotropy probes membrane disruption, and CACO-2 assays predict intestinal absorption .

Q. What strategies address poor aqueous solubility for in vivo studies?

  • Methodological Answer : Salt formation (HCl or sodium salts) improves solubility. Nanoformulation (liposomes or PLGA nanoparticles) enhances bioavailability. Co-solvent systems (PEG-400/water) are used for IV dosing .

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